molecular formula C7H4ClN3O3 B3059864 Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate CAS No. 1374986-05-6

Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate

Cat. No.: B3059864
CAS No.: 1374986-05-6
M. Wt: 213.58
InChI Key: WCIHVCUELIPOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS: 1374986-05-6) is a heterocyclic compound featuring a fused isoxazole-pyrazine core. Its molecular formula is C₇H₅ClN₃O₃, with a molecular weight of 214.59 g/mol (calculated) and an exact mass of 214.0013 [M+H]⁺ . This compound is commercially available and serves as a critical precursor in pharmaceutical synthesis, notably for the antiviral drug favipiravir (T-705) . Its reactivity at the 5-position chlorine substituent enables nucleophilic aromatic substitution (SNAr), making it valuable for radiofluorination (e.g., [¹⁸F] labeling for positron emission tomography (PET) imaging studies) .

Properties

IUPAC Name

methyl 5-chloro-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O3/c1-13-7(12)5-4-6(14-11-5)9-2-3(8)10-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIHVCUELIPOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=NC=C(N=C12)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161739
Record name Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374986-05-6
Record name Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374986-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloroisoxazole-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable reagent to form the pyrazine ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Fluorine-18 Radiolabeling via Nucleophilic Aromatic Substitution

This compound undergoes direct fluorination with [¹⁸F]fluoride to produce [¹⁸F]favipiravir, a PET tracer for studying antiviral biodistribution .

Reaction Conditions:

  • Precursor : Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate

  • Reagents : K[¹⁸F]F/K₂CO₃, Kryptofix® 222 (K222)

  • Solvent : DMSO

  • Temperature : 130°C

  • Time : 10 minutes

ParameterValueSource
Radiochemical yield15–24%
Molar activity37–74 GBq/μmol
Total synthesis time70 minutes

The reaction proceeds via SNAr, replacing chlorine with [¹⁸F]fluoride. HPLC and radio-TLC analyses confirm the formation of intermediates [¹⁸F]2 (5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylic acid) and [¹⁸F]3 (3-cyano-5-fluoropyrazin-2-olate) .

Hydrolysis and Intermediate Conversion

The intermediate [¹⁸F]2 undergoes alkaline hydrolysis to form the final product, [¹⁸F]favipiravir :

Hydrolysis Conditions:

  • Reagent : 0.5 N NaOH

  • Temperature : 110°C

  • Time : 15 minutes

This step cleaves the methyl ester group, yielding the carboxylic acid derivative. The reaction is quantitative, with >95% conversion efficiency observed via HPLC co-injection studies .

Byproduct Formation and Mechanistic Insights

Non-radioactive fluorination (using F⁻ instead of ¹⁸F⁻) generates 5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylic acid as a major byproduct . The mechanism involves:

  • Decarboxylation of the methyl ester under high-temperature conditions.

  • Keto-enol tautomerization stabilizing the anionic intermediate [¹⁸F]3 .

Side reactions are minimized by optimizing fluoride ion activity and solvent polarity (DMSO enhances SNAr kinetics) .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate serves as a precursor in the synthesis of biologically active compounds. One notable application is its role in the synthesis of [18F]Favipiravir , an antiviral agent. Favipiravir has shown efficacy against a range of viral infections, including influenza and Ebola virus. The synthesis involves a one-pot, two-step method that achieves a radiochemical yield of 15-24% with a molar activity of 37-74 GBq/µmol within approximately 70 minutes .

Table 1: Summary of Synthesis and Yield for [18F]Favipiravir

Synthesis MethodRadiochemical Yield (%)Molar Activity (GBq/µmol)Time (minutes)
One-pot two-step synthesis15-2437-7470

Radiopharmaceutical Development

The compound's utility extends to radiopharmaceuticals, where it is used to label favipiravir for positron emission tomography (PET) studies. The biodistribution of [18F]Favipiravir in C3H/HeN mice was assessed using PET imaging, revealing crucial insights into its pharmacokinetics. The study demonstrated that dosing regimens significantly affect tissue uptake and clearance rates, highlighting the importance of understanding distribution patterns for therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Biodistribution Studies : Research utilizing PET imaging has shown that [18F]Favipiravir is cleared primarily through the kidneys, with liver and intestinal excretion also playing significant roles. These findings are crucial for determining optimal dosing strategies in clinical settings .
  • Antiviral Activity : As a pyrazine analog, favipiravir derived from this compound exhibits potent antiviral activity across various viral models. Its mechanism involves inhibiting viral RNA polymerase, making it a valuable candidate for treating viral infections .

Safety and Handling Considerations

Given its chemical properties, this compound requires careful handling:

  • Hazards : While specific hazard data is limited, general safety precautions should be observed to avoid inhalation or skin contact. Protective equipment such as gloves and goggles is recommended during handling .
  • Storage : The compound should be stored in tightly closed containers in a cool, dry place away from incompatible materials to prevent degradation or hazardous reactions .

Mechanism of Action

The mechanism of action of Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Methyl 5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylate

  • Structure : Replaces the chlorine atom at position 5 with fluorine.
  • Molecular Formula : C₇H₄FN₃O₃; Molecular Weight : 197.12 g/mol .
  • Synthesis : Prepared via SNAr of the chloro precursor (methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate) with KF/K222 in DMSO at 130°C .
  • Key Differences :
    • Reactivity : Fluorine is a poorer leaving group than chlorine, reducing its utility in further substitutions.
    • Applications : Less commonly used in radiolabeling due to challenges in achieving high radiochemical yield compared to the chloro analog .
    • Physicochemical Properties : Lower molecular weight and density (1.538 g/cm³) compared to the chloro derivative .

Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate

  • Structure : Hydroxyl group at position 5 (CAS: 1374986-04-5).
  • Molecular Formula : C₇H₅N₃O₄; Molecular Weight : 211.13 g/mol .
  • Key Differences :
    • Reactivity : The hydroxyl group is less electrophilic, limiting SNAr applications.
    • Synthetic Utility : Primarily used as an intermediate for further functionalization (e.g., sulfonation or phosphorylation).

Methyl 5-chloroisoxazolo[4,5-b]pyridine-3-carboxylate

  • Structure : Pyrazine ring replaced with pyridine (CAS: 1369102-27-1) .
  • Molecular Formula : C₈H₅ClN₂O₃; Molecular Weight : 212.59 g/mol.
  • Key Differences: Electronic Effects: Pyridine’s electron-deficient nature alters reactivity compared to pyrazine.

4-Chloropyrazolo[1,5-a]pyrazine-3-carboxylate

  • Key Differences :
    • Ring Strain : Pyrazole’s five-membered ring increases steric hindrance, affecting binding in biological targets.
    • Applications : Less studied in radiochemistry but explored in agrochemicals.

Comparative Data Table

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Cl C₇H₅ClN₃O₃ 214.59 Radiolabeling, favipiravir synthesis
Methyl 5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylate F C₇H₄FN₃O₃ 197.12 Intermediate for fluorinated analogs
Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate OH C₇H₅N₃O₄ 211.13 Functionalization studies
Methyl 5-chloroisoxazolo[4,5-b]pyridine-3-carboxylate Cl (pyridine core) C₈H₅ClN₂O₃ 212.59 Antiviral/anticancer research

Research Findings and Key Insights

Reactivity in Radiolabeling

  • The chloro derivative exhibits superior leaving-group ability compared to hydroxy or fluoro analogs, enabling efficient [¹⁸F] labeling for PET tracers (e.g., [¹⁸F]favipiravir) .
  • Attempts to substitute other leaving groups (e.g., 2-hydroxy-5-chloro-3-carboxamide) failed, underscoring the unique utility of the chloro substituent .

Biological Activity

Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

  • Molecular Formula : C₇H₄ClN₃O₃
  • Molecular Weight : 213.58 g/mol
  • CAS Number : 1374986-05-6

Antiviral Activity

This compound serves as an intermediate in the synthesis of Favipiravir, an antiviral medication known for its efficacy against RNA viruses, including influenza and coronaviruses. Research has demonstrated that derivatives of this compound exhibit promising antiviral properties. For instance, studies have shown that Favipiravir can inhibit viral replication in vitro and in vivo, leading to its use in treating COVID-19 .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies indicate that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications at the isoxazole ring can enhance its potency against cancer cells. For example, compounds derived from this compound have shown significant antiproliferative effects against breast cancer cell lines .

Case Studies

  • Favipiravir Synthesis and Evaluation :
    • A study detailed the synthesis of [^18F]Favipiravir using this compound as a precursor. The biodistribution studies in mice indicated significant uptake in organs such as the liver and lungs shortly after administration, which is crucial for understanding the pharmacokinetics of antiviral agents .
  • Antimycobacterial Activity :
    • Another study explored the antimicrobial potential of related compounds against Mycobacterium tuberculosis. Although this compound was not directly tested, its structural analogs exhibited MIC values indicating potential effectiveness against tuberculosis .

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeIC50 (μM)Reference
This compoundAntiviralNot specified
FavipiravirAntiviral0.1
Related pyrazine derivativesAnticancer0.42
Alkylamino derivativesAntimycobacterial0.78

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.